molecular formula C9H12N2O2 B6210148 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 748099-51-6

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B6210148
CAS RN: 748099-51-6
M. Wt: 180.2
InChI Key:
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Description

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its IUPAC name, 1-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11/h5-6H,2-4H2,1H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is 180.21 . It is a solid at room temperature .

Scientific Research Applications

Cancer Treatment

Indole derivatives, which include the core structure of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid, are increasingly being studied for their potential in treating cancer cells. These compounds have shown various biologically vital properties, including the ability to target and inhibit the growth of cancerous cells .

Microbial Infections

The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria and other microbes. Research is ongoing to understand the full scope of their effectiveness against different types of microbial pathogens .

Neurological Disorders

Some derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as potential treatments for neurological disorders. Their interaction with various receptors in the brain suggests they could be beneficial in managing conditions like Parkinson’s disease .

Antiviral Applications

Compounds structurally related to 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been found to possess antiviral activities. They are being explored for use in treating diseases such as herpes and viral hepatitis B .

β-Secretase-1 (BACE-1) Inhibition

The inhibition of BACE-1 is a promising approach in the treatment of Alzheimer’s disease. Derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid have been identified as inhibitors of this enzyme, which plays a role in the formation of amyloid plaques in the brain .

Cytochrome Cyp8b1 Modulation

Cytochrome Cyp8b1 is involved in cholesterol metabolism, and its modulation is of interest in the treatment of metabolic disorders. Research into derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid includes their potential to act as modulators of this enzyme .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in methanol", "Step 2: Cyclization of 2-amino-5-methylbenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester", "Step 3: Hydrolysis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid ethyl ester using hydrochloric acid and sodium hydroxide to form 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 4: Diazotization of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid using sodium nitrite and sulfuric acid to form the diazonium salt", "Step 5: Coupling of the diazonium salt with methylamine in the presence of sodium acetate to form the target compound, 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid", "Step 6: Purification of the target compound using sodium bicarbonate and magnesium sulfate, followed by extraction with ethyl acetate and drying over anhydrous magnesium sulfate", "Step 7: Recrystallization of the purified compound from a mixture of ethyl acetate and water to obtain the final product" ] }

CAS RN

748099-51-6

Product Name

1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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